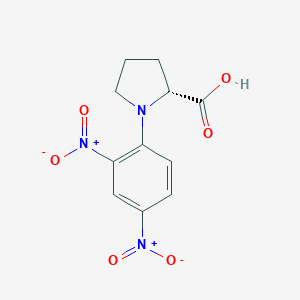
N-(2,4-Dinitrophenyl)-D-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dinitrophenyl)-D-proline is a synthetic organic compound characterized by the presence of a dinitrophenyl group attached to a D-proline moiety
準備方法
The synthesis of N-(2,4-Dinitrophenyl)-D-proline typically involves the reaction of D-proline with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
N-(2,4-Dinitrophenyl)-D-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The dinitrophenyl group can participate in substitution reactions, where other functional groups replace the nitro groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
科学的研究の応用
Biochemical Research
DNP-D-Pro is utilized as a tool for studying enzyme interactions and mechanisms. Its dinitrophenyl group enhances electrophilicity, making it a valuable substrate for investigating enzyme kinetics and binding affinities with various biological molecules. This property allows researchers to explore the roles of D-amino acids in metabolic pathways and their implications in biochemical processes.
Case Study: Enzyme Kinetics
In studies examining the racemization of D-amino acids, DNP-D-Pro has been employed to investigate the activity of racemases. For instance, the characterization of PLP-independent racemases has highlighted the importance of D-amino acids in metabolism and their potential therapeutic applications in neurological diseases .
Analytical Applications
DNP-D-Pro serves as a derivatization agent in chiral analysis, particularly for determining enantiomeric excess in amino acids. The compound facilitates high-throughput analyses by enabling rapid differentiation between D- and L-enantiomers through techniques such as mass spectrometry.
Table 1: Analytical Techniques Using DNP-D-Pro
| Technique | Application | Advantages |
|---|---|---|
| Electrospray Ionization | Rapid enantiomeric excess determination | Fast analysis (approx. 2 min/sample) |
| HPLC | Separation of D- and L-amino acids | High resolution |
| GC | Gas chromatography for amino acid analysis | Suitable for volatile compounds |
Therapeutic Potential
Research indicates that DNP-D-Pro may have implications in neurology , particularly concerning its effects on neurotransmitter metabolism. Studies have shown that both D- and L-proline influence dopamine and serotonin pathways, which are critical in managing stress responses and mood disorders .
Case Study: Neurological Effects
Investigations into the neurotoxic effects of proline enantiomers have revealed that while L-proline may enhance certain cognitive functions, D-proline can induce convulsions in animal models. This duality underscores the importance of understanding the specific roles of each enantiomer in therapeutic contexts .
Structural Studies
DNP-D-Pro is also used in structural biology to study peptide conformations. By substituting proline residues with DNP-D-Pro in peptides, researchers can analyze conformational dynamics using techniques like NMR spectroscopy.
Table 2: Structural Studies with DNP-D-Pro
| Study Type | Focus Area | Outcome |
|---|---|---|
| NMR Spectroscopy | Conformational analysis of peptides | Insights into peptide dynamics |
| X-ray Crystallography | Crystal structure determination | Structural insights on proline analogs |
作用機序
The mechanism of action of N-(2,4-Dinitrophenyl)-D-proline involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The proline moiety may interact with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
N-(2,4-Dinitrophenyl)-D-proline can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Used in similar analytical applications but lacks the proline moiety.
Dinitrophenyl derivatives: Various derivatives with different functional groups exhibit unique properties and applications.
Proline derivatives: Compounds with proline moieties but different substituents show varying biological activities. The uniqueness of this compound lies in the combination of the dinitrophenyl and proline groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
10189-66-9 |
|---|---|
分子式 |
C11H11N3O6 |
分子量 |
281.22 g/mol |
IUPAC名 |
(2R)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1 |
InChIキー |
MVZXUWLTGGBNHL-SECBINFHSA-N |
SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
異性体SMILES |
C1C[C@@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
正規SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
同義語 |
N-(2,4-Dinitrophenyl)-D-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















